2-Bromo-3-(methoxymethoxy)pyridine

Description

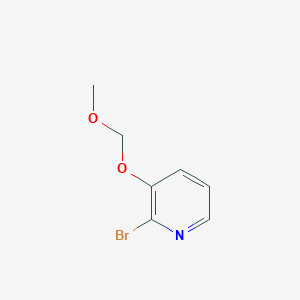

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(methoxymethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATUEJFGWSUPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468997 | |

| Record name | 2-bromo-3-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162271-10-5 | |

| Record name | 2-bromo-3-(methoxymethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-(methoxymethoxy)pyridine: A Core Heterocyclic Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridine derivatives are of paramount importance, prized for their versatile reactivity and their presence in numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical overview of 2-Bromo-3-(methoxymethoxy)pyridine, a specialized pyridine-based building block. Our focus extends beyond a simple recitation of its properties to an exploration of its synthesis, the strategic rationale for its use, and its applications for researchers, scientists, and drug development professionals. The strategic placement of a bromine atom and a methoxymethyl (MOM) protected hydroxyl group makes this reagent a highly valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Section 1: Core Physicochemical and Molecular Characteristics

A precise understanding of a molecule's fundamental properties is the starting point for all subsequent experimental design. This compound is a solid at room temperature with a defined set of characteristics essential for its handling and use in synthesis.[4][5]

Key Properties Summary

The quantitative data for this compound are summarized below. The molecular weight of 218.05 g/mol is a critical parameter for all stoichiometric calculations in reaction planning.[4][6]

| Property | Value | Source |

| Molecular Weight | 218.05 g/mol | [4][5][6] |

| Molecular Formula | C₇H₈BrNO₂ | [4][6][7] |

| CAS Number | 162271-10-5 | [4][6] |

| Monoisotopic Mass | 216.97384 Da | [5][7] |

| Melting Point | 35-37 °C | [4][5] |

| Boiling Point (Predicted) | 279.1 ± 30.0 °C | [5] |

| IUPAC Name | This compound | [4] |

| SMILES | COCOC1=C(N=CC=C1)Br | [4][7] |

Molecular Structure Visualization

The structure of this compound is defined by a pyridine ring substituted at the 2-position with a bromine atom and at the 3-position with a methoxymethyl ether. This arrangement is foundational to its utility.

Caption: Molecular structure of this compound.

Section 2: Synthetic Protocol and Mechanistic Considerations

The synthesis of this compound is not commonly detailed as a final product but as a crucial intermediate. A logical and field-proven approach involves the protection of the hydroxyl group of a commercially available precursor, 2-bromo-3-pyridinol.

Causality in Experimental Design

The choice of the methoxymethyl (MOM) group as a protecting agent is deliberate. The MOM ether is stable under a wide range of reaction conditions, particularly those employed in organometallic cross-coupling reactions where a free hydroxyl group would be problematic due to its acidity. Furthermore, it can be readily removed under acidic conditions that are often compatible with the final stages of a complex synthesis. The synthesis of the precursor, 2-bromo-3-methoxypyridine, often involves the methylation of 2-bromo-3-pyridinol, highlighting the importance of this starting material.[8]

Detailed Step-by-Step Methodology

This protocol describes the synthesis of this compound from 2-bromo-3-pyridinol.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 2-bromo-3-pyridinol (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. The choice of THF is critical as it is an aprotic solvent that will not interfere with the strong base.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form a sodium alkoxide. This increases the nucleophilicity of the oxygen, preparing it for reaction with the electrophile. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

-

-

Addition of Protecting Group: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise via syringe.

-

Caution: MOM-Cl is a carcinogen and must be handled with extreme care in a chemical fume hood.[9]

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis.

Caption: Use of this compound in drug synthesis.

Section 4: Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is essential for laboratory safety. While a specific Safety Data Sheet (SDS) is not detailed in the provided context, best practices for related brominated and pyridine-based compounds should be rigorously followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [10][11]* Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors. [9][11]* Handling: Avoid direct contact with skin, eyes, and clothing. [12]Do not eat, drink, or smoke in the handling area. [10][11]Wash hands thoroughly after handling. [10][11]* Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon). [6]Keep the container tightly sealed and store in a cool, dry, and well-ventilated place, as recommended at 2-8°C. [6][11]Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with a molecular weight of 218.05 g/mol , is far more than a simple chemical. It is a strategically designed building block that empowers medicinal chemists to synthesize novel and complex molecules with therapeutic potential. Its combination of a stable protecting group and a versatile reactive handle in a privileged heterocyclic scaffold makes it an invaluable tool in the ongoing quest for new drugs, particularly in the fields of oncology and inflammatory diseases. A thorough understanding of its properties, synthesis, and safe handling is crucial for any research professional aiming to leverage its full potential in their drug discovery programs.

References

- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.

- Preparation method of 2-bromo-3-methoxypyridine.

-

This compound (C7H8BrNO2). PubChemLite. [Link]

-

Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. [Link]

- 2-bromo-3-methoxypyridine preparation method.

-

Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. [Link]

-

A Brief View on Pyridine Compounds. Open Access Journals. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

-

2-Bromo-3-(pyridin-2-ylmethoxy). MySkinRecipes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. 162271-10-5|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 2-Bromo-3-(methoxymethoxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of 2-Bromo-3-(methoxymethoxy)pyridine in Modern Synthesis

In the landscape of pharmaceutical and agrochemical research, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel chemical entities. This compound, a protected form of 2-bromo-3-hydroxypyridine, has emerged as a versatile and valuable intermediate. Its unique arrangement of a reactive bromine atom, a protected hydroxyl group, and the pyridine nitrogen atom offers medicinal chemists a powerful tool for molecular elaboration. The bromine atom at the 2-position serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The methoxymethyl (MOM) ether at the 3-position provides a stable protecting group for the hydroxyl functionality, which can be selectively removed under acidic conditions to reveal a site for further modification or to act as a crucial pharmacophoric element. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Properties and Data

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 162271-10-5 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1][2] |

| Molecular Weight | 218.05 g/mol | [1] |

| Appearance | Off-white to yellow solid | Inferred from related compounds |

| Melting Point | 35-37 °C | [1] |

| Boiling Point | 279.1 ± 30.0 °C (Predicted) | [3] |

| Purity | Typically ≥96% | [1][2] |

| SMILES | COCOC1=C(N=CC=C1)Br | [1][2] |

| InChIKey | CATUEJFGWSUPBV-UHFFFAOYSA-N | [1] |

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the MOM group, and the methyl protons of the MOM group. The pyridine protons will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methylene protons (O-CH₂-O) would likely be a singlet around δ 5.2-5.4 ppm, and the methyl protons (O-CH₃) would be a singlet around δ 3.4-3.6 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR would display signals for the five distinct pyridine carbons, as well as the methylene and methyl carbons of the MOM group.

-

IR (KBr): The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyridine ring, and strong C-O stretching bands associated with the ether linkages of the MOM group.

-

Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with major peaks corresponding to the protonated molecule [M+H]⁺ at m/z 218 and 220.[4]

Synthesis and Manufacturing: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that begins with the bromination of 3-hydroxypyridine, followed by the protection of the hydroxyl group as a MOM ether. The following protocols are based on established and reliable methodologies for these transformations.

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

This initial step involves the regioselective bromination of 3-hydroxypyridine. The hydroxyl group directs the electrophilic bromine to the ortho position.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in aqueous sodium hydroxide dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by TLC.

-

Carefully adjust the pH of the reaction mixture to ~7 using a suitable acid (e.g., hydrochloric acid).

-

The product, 2-bromo-3-hydroxypyridine, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization.

Step 2: Methoxymethyl (MOM) Protection of 2-Bromo-3-hydroxypyridine

The hydroxyl group of 2-bromo-3-hydroxypyridine is protected as a MOM ether to prevent its interference in subsequent reactions.

Protocol:

-

To a solution of 2-bromo-3-hydroxypyridine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOM-Cl) dropwise to the reaction mixture. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from its ability to participate in a variety of cross-coupling reactions, leveraging the reactive C-Br bond. The MOM-protected hydroxyl group allows for these transformations to be carried out with high chemoselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions that are cornerstones of modern medicinal chemistry.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters. This is a widely used method for constructing biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[6]

-

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring. This is a critical transformation for the synthesis of many biologically active molecules.

-

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of terminal alkynes with the bromo-pyridine, creating a C(sp²)-C(sp) bond. The resulting alkynyl-pyridines are versatile intermediates that can be further elaborated.

Caption: Key reactions of this compound.

Application in Kinase Inhibitor Synthesis

The pyridine and pyrimidine scaffolds are privileged structures in the design of kinase inhibitors, as they can effectively mimic the hinge-binding interactions of ATP.[7] this compound is an ideal starting material for the synthesis of kinase inhibitors. For example, a Suzuki coupling can be used to introduce a substituted aryl group at the 2-position, followed by deprotection of the MOM group to reveal the 3-hydroxy functionality, which can act as a key hydrogen bond donor or be further functionalized. This strategy allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[6][8]

Deprotection of the MOM Group

The methoxymethyl ether is stable to a wide range of reaction conditions, including those employed in many cross-coupling reactions. However, it can be readily cleaved under acidic conditions to unmask the hydroxyl group.[9]

Protocol for MOM Deprotection:

-

Dissolve the MOM-protected pyridine derivative in a suitable solvent such as methanol or dichloromethane.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected 3-hydroxypyridine derivative.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As with all chemical reagents, a comprehensive review of the Safety Data Sheet (SDS) is recommended before use.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, combined with the stability and selective cleavability of the MOM protecting group, provides chemists with a reliable and efficient tool for the construction of novel pyridine-based compounds. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, will enable researchers to fully leverage its potential in the development of next-generation therapeutics and other advanced materials.

References

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

MySkinRecipes. 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine. [Link]

-

Fisher Scientific. This compound, 96%. [Link]

-

Labcompare. This compound, 96% from Thermo Fisher Scientific. [Link]

- Tanaka, H., et al. (2007).

-

Wikipedia. Methoxymethyl ether. [Link]

-

PubChem. This compound. [Link]

- El-Gamal, M. I., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

-

NIST. Pyridine, 2-bromo-. [Link]

- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online.

- Al-Suwaidan, I. A., et al. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules.

- Nawrot, B., et al. (2010). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules.

- Google Patents.

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research.

- Brehmer, D., et al. (2005). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. Cancer Research.

- Google Patents.

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- O'Malley, M. M., et al. (2006). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. Organic Letters.

-

ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

- Han, F.-S., et al. (2012).

- Chen, A. M.-Y. (1981). Pyridine Hydrogen Iodide as an Ether Cleaving Agent in Coal Chemistry. Eastern Illinois University.

- Ramli, I., et al. (1991). Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3. Journal of the Chemical Society, Faraday Transactions.

Sources

- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. labcompare.com [labcompare.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine [myskinrecipes.com]

- 9. MOM Ethers [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-(methoxymethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Bromo-3-(methoxymethoxy)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, beginning with the bromination of 3-hydroxypyridine to yield the key intermediate, 2-bromo-3-hydroxypyridine. This is followed by the protection of the hydroxyl group as a methoxymethyl (MOM) ether. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough and practical understanding for the executing scientist.

I. Strategic Overview: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach allows for the controlled introduction of the bromo and methoxymethoxy functionalities onto the pyridine ring.

Caption: Overall synthetic strategy for this compound.

II. Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

The initial step involves the regioselective bromination of 3-hydroxypyridine at the 2-position. The hydroxyl group directs the electrophilic bromine to the ortho position.

A. Underlying Chemistry and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In the case of 3-hydroxypyridine, the 2- and 6-positions are activated. The use of controlled temperature and stoichiometry favors the mono-bromination at the 2-position.

B. Detailed Experimental Protocol

-

Reagents and Materials:

-

3-Hydroxypyridine

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

-

Ethanol (for recrystallization)

-

Ice-salt bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

-

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it to between -10 °C and 0 °C using an ice-salt bath in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add liquid bromine to the cold sodium hydroxide solution via a dropping funnel while maintaining the low temperature.

-

In a separate beaker, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.

-

Add the 3-hydroxypyridine solution dropwise to the bromine solution. It is crucial to maintain the reaction temperature between 10 °C and 15 °C during this addition to ensure selective bromination.[1][2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2.5 to 3 hours.[1][2]

-

Carefully adjust the pH of the solution to 7 using an acid (e.g., HCl or H₂SO₄). This will precipitate the crude 2-bromo-3-hydroxypyridine.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a suitable solvent, such as 75% aqueous ethanol, to obtain pure 2-bromo-3-hydroxypyridine. A yield of 70-75% can be expected for this step.[2]

-

C. Purification and Characterization of the Intermediate

-

Purification: Recrystallization is typically sufficient for purification.

-

Characterization: The structure of 2-bromo-3-hydroxypyridine can be confirmed by:

-

Melting Point: 185-188 °C

-

NMR Spectroscopy: Analysis of ¹H and ¹³C NMR spectra will confirm the substitution pattern on the pyridine ring.

-

Mass Spectrometry: To confirm the molecular weight.

-

III. Step 2: Methoxymethyl (MOM) Protection of 2-Bromo-3-hydroxypyridine

The second step involves the protection of the hydroxyl group of 2-bromo-3-hydroxypyridine as a methoxymethyl (MOM) ether. This is a common strategy in multi-step syntheses to prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions.

A. Causality Behind Experimental Choices

The protection of the hydroxyl group is achieved by reacting the corresponding alkoxide with chloromethyl methyl ether (MOM-Cl). A non-nucleophilic base is used to deprotonate the hydroxyl group, forming the alkoxide in situ. The choice of an aprotic solvent is critical to prevent side reactions with the highly reactive MOM-Cl.

B. Detailed Experimental Protocol

-

Reagents and Materials:

-

2-Bromo-3-hydroxypyridine

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Syringe

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (a slight excess) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-bromo-3-hydroxypyridine in anhydrous DMF and add it dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, which is visually indicated by the cessation of hydrogen gas evolution.

-

Slowly add chloromethyl methyl ether (MOM-Cl, typically 1.1 to 1.5 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize any unreacted MOM-Cl and destroy excess sodium hydride.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

C. Purification and Characterization of the Final Product

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The final product's identity and purity can be confirmed by:

-

Melting Point: 35-37 °C[3]

-

NMR Spectroscopy:

-

¹H NMR: Expect characteristic signals for the pyridine ring protons, the methylene protons of the MOM group (around 5.2-5.4 ppm), and the methyl protons of the MOM group (around 3.4-3.5 ppm).

-

¹³C NMR: Will show the expected number of signals for the carbon atoms in the molecule.

-

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of 218.05 g/mol .[3] High-resolution mass spectrometry can be used to confirm the elemental composition.

-

IV. Quantitative Data Summary

| Compound | Starting Material | Key Reagents | Solvent | Typical Yield | Melting Point (°C) |

| 2-Bromo-3-hydroxypyridine | 3-Hydroxypyridine | Br₂, NaOH | Water | 70-75%[2] | 185-188 |

| This compound | 2-Bromo-3-hydroxypyridine | MOM-Cl, NaH | DMF/THF | - | 35-37[3] |

V. Safety and Handling

A critical aspect of this synthesis is the safe handling of hazardous reagents, particularly chloromethyl methyl ether (MOM-Cl).

-

Chloromethyl methyl ether (MOM-Cl):

-

Hazard: MOM-Cl is a known human carcinogen and is highly toxic if inhaled.[4][5][6][7] It is also a lachrymator and is flammable.

-

Precautions: All manipulations involving MOM-Cl must be conducted in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. An appropriate respirator should be used if there is a risk of inhalation. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][5] Keep away from heat, sparks, and open flames.[4][5]

-

-

Sodium Hydride (NaH):

-

Hazard: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas.

-

Precautions: Handle under an inert atmosphere. Use a mineral oil dispersion to reduce pyrophoricity. Quench slowly and carefully with a proton source at low temperature.

-

-

Bromine (Br₂):

-

Hazard: Bromine is highly corrosive and toxic. It can cause severe burns upon contact with skin and is harmful if inhaled.

-

Precautions: Handle in a fume hood with appropriate PPE.

-

VI. Conclusion

The synthesis of this compound is a robust two-step process that is accessible to researchers with a solid foundation in organic synthesis techniques. Careful attention to reaction conditions, particularly temperature control during the bromination and the inert atmosphere required for the MOM protection, is key to achieving good yields and purity. The paramount importance of adhering to strict safety protocols, especially when handling chloromethyl methyl ether, cannot be overstated. This guide provides the necessary framework for the successful and safe execution of this valuable synthetic protocol.

References

- CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents.

-

Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. Available at: [Link]

-

2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem. Available at: [Link]

-

(PDF) 2-Bromo-3-hydroxy-6-methylpyridine - ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Available at: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]

-

CHLOROMETHYL METHYL ETHER | Occupational Safety and Health Administration - OSHA. Available at: [Link]

-

This compound (C7H8BrNO2) - PubChemLite. Available at: [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available at: [Link]

- CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents.

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

-

MOM Ethers - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. westliberty.edu [westliberty.edu]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. CHLOROMETHYL METHYL ETHER | Occupational Safety and Health Administration [osha.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-(methoxymethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(methoxymethoxy)pyridine is a substituted pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive bromine atom and a protective methoxymethyl (MOM) ether, makes it a valuable building block for the construction of more complex molecular architectures. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the MOM group offers a stable yet readily cleavable protecting group for the hydroxyl functionality. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

This guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental spectra for this specific compound are not widely published, this document, written from the perspective of a Senior Application Scientist, will focus on the prediction and interpretation of its spectral characteristics based on fundamental principles and data from analogous structures.

Molecular Structure and Key Identifiers

| Identifier | Value | Source |

| CAS Number | 162271-10-5 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1][2] |

| Molecular Weight | 218.05 g/mol | [1] |

| SMILES | COCOC1=C(N=CC=C1)Br | [1][2] |

| InChI Key | CATUEJFGWSUPBV-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Data and Interpretation

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the predicted spectral data and provide an expert interpretation of the key features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals for the protons of the pyridine ring and the methoxymethyl group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | dd | 1H | H-6 | The proton at the 6-position is deshielded by the adjacent electronegative nitrogen atom and is expected to appear at the lowest field for the aromatic protons. It will be split by H-5 and H-4. |

| ~7.35 | dd | 1H | H-4 | The proton at the 4-position will be influenced by the adjacent C-Br and C-O bonds. It will be split by H-5 and H-6. |

| ~7.10 | dd | 1H | H-5 | The proton at the 5-position will couple to both H-4 and H-6, resulting in a doublet of doublets. |

| ~5.30 | s | 2H | -O-CH₂-O- | The two protons of the methylene bridge in the MOM group are chemically equivalent and are expected to appear as a sharp singlet. |

| ~3.50 | s | 3H | -O-CH₃ | The three protons of the methyl group in the MOM ether are also equivalent and will appear as a singlet, typically in the range of 3.4-3.6 ppm. |

Rationale for Predictions: The chemical shifts of the pyridine protons are influenced by the electronic effects of the substituents. The bromine atom at the 2-position and the MOM ether at the 3-position will exert both inductive and resonance effects, leading to the predicted shifts. The values are estimated based on known substituent effects in pyridine systems.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlets, each corresponding to a unique carbon environment.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-3 | The carbon bearing the MOM ether is expected to be significantly downfield due to the deshielding effect of the attached oxygen atom. |

| ~145 | C-6 | Similar to the proton spectrum, the carbon adjacent to the nitrogen (C-6) will be deshielded and appear at a low field. |

| ~140 | C-2 | The carbon atom directly attached to the electronegative bromine atom will be deshielded, though the effect is generally less pronounced than that of oxygen. |

| ~125 | C-4 | This carbon is expected to resonate in the typical aromatic region for pyridines. |

| ~120 | C-5 | This carbon is also expected in the standard aromatic region. |

| ~95 | -O-CH₂-O- | The methylene carbon of the MOM group is characteristically found in the 90-100 ppm range. |

| ~56 | -O-CH₃ | The methyl carbon of the MOM group is expected to appear around 55-60 ppm. |

Causality in Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for many organic compounds due to its good solubilizing properties and the presence of a residual solvent peak that can be used for spectral calibration.[3] The use of a standard reference compound like tetramethylsilane (TMS) is crucial for establishing the 0 ppm point on the chemical shift scale.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation. For this compound, the mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Assignment | Rationale |

| 217/219 | [M]⁺ | The molecular ion peak, showing the characteristic isotopic pattern of a monobrominated compound (two peaks of roughly equal intensity separated by 2 m/z units). |

| 187/189 | [M - CH₂O]⁺ | Loss of formaldehyde from the MOM group is a common fragmentation pathway. |

| 172/174 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 157/159 | [M - C₂H₅O₂]⁺ | Fragmentation of the entire MOM group. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation, a common fragment in the mass spectra of pyridine derivatives. |

PubChem provides predicted m/z values for various adducts, which is particularly relevant for soft ionization techniques like electrospray ionization (ESI).[4] For example, the [M+H]⁺ ion would be expected at m/z 217.98113.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (in MOM group) |

| ~1600-1450 | C=C and C=N stretch | Pyridine ring vibrations |

| ~1250-1000 | C-O stretch | C-O bonds of the MOM ether |

| ~1100-1000 | C-O-C stretch | Asymmetric and symmetric stretching of the ether linkages |

| Below 800 | C-Br stretch | Carbon-bromine bond |

The IR spectrum of pyridine and its derivatives can be complex, but the key absorptions for the aromatic ring and the C-O bonds of the ether should be clearly identifiable.[5][6]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols should be followed.

General Sample Preparation

-

Ensure the sample of this compound is pure, as impurities can complicate spectral interpretation. The compound is a solid at room temperature.

-

For NMR analysis, accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

For IR analysis using an ATR (Attenuated Total Reflectance) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

For MS analysis, prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like this compound.

Sources

- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. labcompare.com [labcompare.com]

- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. PubChemLite - this compound (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3 - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-(methoxymethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for providing detailed information about the molecular structure of organic compounds. This guide offers a comprehensive exploration of the ¹H NMR spectrum of 2-Bromo-3-(methoxymethoxy)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document serves as a predictive and instructional manual. It provides a thorough analysis of the anticipated ¹H NMR spectrum based on established principles of chemical shifts, coupling constants, and substituent effects. Furthermore, it outlines a detailed, field-proven protocol for the acquisition and processing of a high-quality spectrum, and offers insights into potential spectral complexities and troubleshooting. This guide is designed to empower researchers to confidently acquire, interpret, and utilize ¹H NMR data for this and structurally related molecules in their research and development endeavors.

Introduction: The Crucial Role of ¹H NMR in Structural Elucidation

The journey of a drug from concept to clinic is paved with rigorous scientific validation, at the heart of which lies the unambiguous determination of molecular structure. ¹H NMR spectroscopy provides a non-destructive and highly informative window into the chemical environment of protons within a molecule. By analyzing the chemical shifts (δ), spin-spin coupling (J), and integration of the proton signals, researchers can piece together the intricate puzzle of molecular connectivity and stereochemistry. For a substituted pyridine derivative such as this compound, ¹H NMR is indispensable for confirming its identity, assessing its purity, and providing foundational data for further studies. The methoxymethyl (MOM) ether is a common protecting group in organic synthesis, and its characteristic signals in the ¹H NMR spectrum are crucial for monitoring its introduction and subsequent removal during synthetic campaigns[1][2].

Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis

Molecular Structure and Proton Designations:

Figure 1: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Data Summary:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H6 | ~8.2 - 8.4 | Doublet of doublets (dd) | JH6-H5 ≈ 4.5 - 5.0 Hz, JH6-H4 ≈ 1.5 - 2.0 Hz |

| H5 | ~7.3 - 7.5 | Doublet of doublets (dd) | JH5-H6 ≈ 4.5 - 5.0 Hz, JH5-H4 ≈ 7.5 - 8.0 Hz |

| H4 | ~7.1 - 7.3 | Doublet of doublets (dd) | JH4-H5 ≈ 7.5 - 8.0 Hz, JH4-H6 ≈ 1.5 - 2.0 Hz |

| -O-CH₂-O- | ~5.2 - 5.4 | Singlet (s) | N/A |

| -O-CH₃ | ~3.5 - 3.7 | Singlet (s) | N/A |

Rationale for Predictions:

-

Pyridine Ring Protons (H4, H5, H6): The chemical shifts of protons on a pyridine ring are influenced by the electron-withdrawing nature of the nitrogen atom, which deshields the α-protons (H6) and to a lesser extent the γ-proton (H4) and β-proton (H5) relative to benzene[3].

-

H6 (α-proton): This proton is adjacent to the nitrogen atom and is therefore expected to be the most downfield of the ring protons, likely in the range of 8.2-8.4 ppm.

-

H5 (β-proton): The bromine atom at the 2-position and the methoxymethoxy group at the 3-position will both influence the chemical shift of H5.

-

H4 (γ-proton): This proton will also be influenced by the substituents.

-

Coupling Constants: The coupling between adjacent protons on a pyridine ring typically follows the pattern Jortho > Jmeta > Jpara[4][5]. We would expect a JH5-H6 (ortho) of around 4.5-5.0 Hz, a JH4-H5 (ortho) of approximately 7.5-8.0 Hz, and a JH4-H6 (meta) of about 1.5-2.0 Hz[6][7]. This would result in all three pyridine protons appearing as distinct doublets of doublets.

-

-

Methoxymethyl (MOM) Group Protons:

-

-O-CH₂-O-: The two protons of the methylene group flanked by two oxygen atoms are significantly deshielded and typically appear as a sharp singlet in the region of 5.2-5.4 ppm[8].

-

-O-CH₃: The three protons of the methyl group are also deshielded by the adjacent oxygen and will appear as a singlet at approximately 3.5-3.7 ppm[8].

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is critical for accurate structural analysis. The following protocol is a field-proven methodology for small organic molecules like this compound.

Experimental Workflow:

Figure 2: A streamlined workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.

-

-

Instrument Setup and Data Acquisition (using a 400 MHz NMR spectrometer as an example):

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which results in sharper spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

-

-

Acquisition: Initiate the acquisition to collect the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate the area under each peak to determine the relative number of protons. Identify the exact chemical shift of each peak.

-

Navigating Potential Complexities and Troubleshooting

Even with a well-defined protocol, challenges can arise during the acquisition and interpretation of ¹H NMR spectra.

Troubleshooting Logic Flow:

Figure 3: A decision-making flowchart for troubleshooting common ¹H NMR spectral issues.

-

Broad Peaks: Broadened spectral lines can be a result of poor shimming, the presence of paramagnetic impurities, or chemical exchange. Re-shimming the instrument is the first course of action. If broadening persists, filtering the sample through a small plug of silica gel or celite can remove paramagnetic species.

-

Impurity Signals: The presence of unexpected peaks indicates impurities. These could be residual solvents from the synthesis or purification (e.g., diethyl ether, ethyl acetate, hexanes), or byproducts from the reaction. For instance, the synthesis of this compound would likely start from 2-bromo-3-hydroxypyridine[9]. Incomplete reaction would result in signals corresponding to the starting material.

-

Complex Multiplets: If the pyridine ring protons are more strongly coupled than predicted (i.e., the chemical shift difference between two coupled protons is not significantly larger than their coupling constant), second-order effects can lead to more complex and less intuitive splitting patterns. In such cases, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) can be invaluable for definitively assigning proton-proton correlations.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding, predicting, and acquiring the ¹H NMR spectrum of this compound. By combining a theoretical understanding of NMR principles with a practical, step-by-step experimental protocol and troubleshooting strategies, researchers and drug development professionals can confidently approach the structural characterization of this and other novel heterocyclic compounds. The ability to accurately interpret ¹H NMR spectra is a fundamental skill that underpins the advancement of chemical and pharmaceutical sciences.

References

- Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337.

-

LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]

- Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1729.

-

Wuts, P. G. M. (n.d.). Methoxymethyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Methoxymethyl ether. In Wikipedia. Retrieved from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

- Nakagawa, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7334-7341.

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 2-Bromo-3-hydroxypyridine(6602-32-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the ¹³C NMR of 2-Bromo-3-(methoxymethoxy)pyridine

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 2-Bromo-3-(methoxymethoxy)pyridine. As this compound is a key intermediate in various synthetic applications, including pharmaceutical development, a thorough understanding of its spectral characteristics is paramount for structural verification and quality control. In the absence of a publicly available experimental spectrum, this document leverages foundational NMR principles and empirical data from analogous structures to present a robust prediction and interpretation framework. We will delve into the theoretical underpinnings of chemical shifts as influenced by the pyridine heterocycle and its substituents, provide a detailed, field-proven protocol for data acquisition, and present a logical workflow for spectral analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for complex heterocyclic molecules.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position and a methoxymethyl (MOM) ether protecting group at the 3-position. This specific arrangement of functional groups makes it a versatile building block in organic synthesis. The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The MOM group serves as a stable protecting group for the hydroxyl functionality, which can be selectively removed under specific conditions[1].

Accurate structural elucidation is non-negotiable in the synthesis and application of such intermediates. ¹³C NMR spectroscopy is one of the most powerful tools for this purpose, providing direct insight into the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct resonance (peak) in the spectrum, with its position (chemical shift, δ) being exquisitely sensitive to its local electronic environment. This guide will systematically deconstruct the factors governing these chemical shifts to build a reliable spectral prediction.

Molecular Structure and Predicted Carbon Environments

The structure of this compound contains seven unique carbon environments, which will result in seven distinct signals in a proton-decoupled ¹³C NMR spectrum. The numbering convention for the pyridine ring is standard, starting from the nitrogen atom.

Figure 1: Structure and numbering of this compound.

Theoretical Principles and Prediction of Chemical Shifts

The chemical shift (δ) of each carbon is determined by the interplay of several factors: the inherent electronic properties of the pyridine ring and the inductive and resonance effects of the bromine and methoxymethoxy substituents. Our prediction is built by starting with the known chemical shifts of unsubstituted pyridine and applying substituent chemical shift (SCS) effects derived from experimental data of closely related compounds.

Baseline Data: ¹³C NMR of Pyridine (in CDCl₃) Unsubstituted pyridine provides the foundational chemical shifts for our analysis. The signals are well-documented[2][3]:

-

C2 / C6: ~149.9 ppm

-

C4: ~135.9 ppm

-

C3 / C5: ~123.7 ppm

The significant deshielding (downfield shift) of C2, C6, and C4 relative to benzene (δ ≈ 128.5 ppm) is due to the electron-withdrawing nature of the nitrogen heteroatom.

Substituent Effects on the Pyridine Ring

A. The 2-Bromo Substituent: The bromine atom exerts two primary electronic effects:

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density through the sigma bond, which generally deshields adjacent carbons.

-

Resonance Effect (+R): The lone pairs on the bromine can be donated into the aromatic system, which tends to shield ortho and para positions.

-

Heavy Atom Effect: A unique phenomenon with heavier halogens like bromine is the "heavy atom effect," which causes a significant shielding (upfield shift) of the directly attached carbon (the ipso-carbon)[4][5]. This effect often counteracts and dominates the inductive deshielding.

By comparing the spectrum of 2-bromopyridine (C2=142.4, C3=128.4, C4=138.6, C5=122.8, C6=150.3 ppm)[6] with that of pyridine, we can derive the empirical SCS values for a 2-bromo group.

B. The 3-Methoxymethoxy (MOM) Substituent: The MOM ether (-OCH₂OCH₃) is a strong electron-donating group primarily through resonance (+R) and moderately electron-withdrawing through induction (-I).

-

Resonance Effect (+R): The oxygen atom directly attached to the ring donates lone-pair electron density, strongly shielding the ortho (C2, C4) and para (C6) positions.

-

Inductive Effect (-I): The electronegative oxygen withdraws electron density, which has a deshielding effect, though this is generally weaker than the resonance donation.

The net effect is a significant shielding (upfield shift) of the ortho and para carbons. The ipso-carbon (C3) is deshielded due to the direct attachment of the electronegative oxygen.

Predicted ¹³C NMR Chemical Shifts

By applying the principles of additivity, we can estimate the chemical shifts for this compound. This involves starting with the base values for pyridine and adding the SCS effects for each substituent at each position. The chemical shifts for the MOM group carbons are predicted based on typical values for such functional groups[7].

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~135 - 140 | Shielded relative to pyridine's C2 by the heavy atom effect of bromine and the strong +R effect from the adjacent OMOM group. |

| C3 | ~150 - 155 | Strongly deshielded (ipso-effect) by the directly attached electronegative oxygen of the MOM group. |

| C4 | ~125 - 130 | Strongly shielded by the +R effect from the ortho OMOM group, but slightly deshielded by the bromine at the meta position. |

| C5 | ~120 - 125 | Minimally affected. Slightly shielded by the bromine (para), slightly deshielded by the OMOM group (meta). Expected to be near pyridine's C3/C5. |

| C6 | ~142 - 147 | Shielded by the +R effect from the para OMOM group, but deshielded by the meta bromine. Expected to be slightly upfield of pyridine's C2/C6. |

| C7 (-OCH₂O-) | ~94 - 98 | Characteristic chemical shift for the methylene carbon of a MOM ether, which is deshielded by two adjacent oxygen atoms[7]. |

| C8 (-OCH₃) | ~55 - 58 | Typical chemical shift for a methoxy group carbon[7]. |

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, reliable ¹³C NMR spectrum requires careful attention to experimental parameters. The following protocol is designed to yield an unambiguous spectrum for structural confirmation.

Sample Preparation

-

Analyte: Weigh approximately 15-30 mg of this compound. The higher concentration is beneficial for ¹³C NMR due to its low natural abundance.

-

Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solubilizing power and relatively simple solvent signal (a triplet at ~77.16 ppm)[3].

-

Reference: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0.0 ppm). If not present, the CDCl₃ solvent peak can be used as a secondary reference.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved, ensuring a homogenous solution.

Spectrometer Setup and Data Acquisition

The causality for these parameter choices is to maximize signal-to-noise in a reasonable timeframe while ensuring spectral accuracy. These are typical starting parameters on a 400 MHz (or similar) spectrometer.

-

Experiment: Standard 1D Carbon experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).

-

Pulse Angle (p1): 30 degrees. Justification: A smaller flip angle allows for a shorter relaxation delay (d1) between scans without saturating the signals, which is crucial for carbons with long relaxation times (T₁), such as quaternary carbons (C2, C3).

-

Acquisition Time (aq): 1.0 - 1.5 seconds. Justification: This provides adequate digital resolution to distinguish closely spaced peaks.

-

Relaxation Delay (d1): 2.0 seconds. Justification: This delay allows for partial relaxation of the carbon nuclei back towards equilibrium, improving signal intensity for subsequent scans.

-

Number of Scans (ns): 1024 scans. Justification: Due to the low natural abundance (1.1%) of the ¹³C isotope, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. This can be adjusted based on sample concentration.

-

Spectral Width (sw): 0 - 220 ppm. Justification: This range comfortably covers all expected carbon signals from aliphatic to aromatic and potential carbonyl impurities.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply an automatic baseline correction for a flat, clean spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.0 ppm.

Data Interpretation Workflow

Interpreting the acquired spectrum involves a logical process of matching the observed signals to the predicted chemical environments.

Figure 2: Logical workflow for the interpretation of the ¹³C NMR spectrum.

Conclusion

This guide establishes a comprehensive framework for the prediction, acquisition, and interpretation of the ¹³C NMR spectrum of this compound. By systematically analyzing the electronic contributions of the nitrogen heteroatom, the bromo-substituent, and the MOM-ether, we have generated a reliable set of predicted chemical shifts. The detailed experimental protocol provides a robust method for obtaining high-quality data, and the interpretation workflow offers a logical path to unambiguous signal assignment. This document serves as a vital resource for any scientist working with this molecule, ensuring confident structural verification and facilitating the advancement of synthetic projects that rely on its use.

References

-

Kaufman, T. S., Sindelar, R. D., & Jürgens, A. R. (1989). ¹³C NMR chemical shifts of the carbon atoms of the methoxymethyl group of di-ortho-substituted aromatic methoxymethyl ethers. Magnetic Resonance in Chemistry, 27(12), 1178–1181. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for ....

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Witanowski, M., Biedrzycka, Z., & Sicińska, W. (2010). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 15(3), 1704-1714. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum: 2-bromo-2-methylpropane. Retrieved January 27, 2026, from [Link]

- University of Wisconsin-Madison, Chemistry Department. (n.d.). Notes on NMR Solvents.

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved January 27, 2026, from [Link]

- University of Victoria, NMR Facility. (2020). Optimized Default 13C Parameters.

- Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons. (This is a general textbook on NMR principles).

Sources

- 1. MOM Ethers [organic-chemistry.org]

- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Mass spectrometry of 2-Bromo-3-(methoxymethoxy)pyridine

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-(methoxymethoxy)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (MOM-protected 2-bromo-3-hydroxypyridine), a heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of its ionization and fragmentation characteristics for unambiguous structural confirmation and purity assessment. We will explore the foundational principles of electron ionization mass spectrometry (EI-MS) as applied to this molecule, delineate its primary fragmentation pathways, provide a validated experimental protocol for its analysis, and offer insights into spectral interpretation.

Introduction: The Analytical Imperative

This compound is a key intermediate in the synthesis of complex pharmaceutical agents. The methoxymethyl (MOM) ether serves as a protecting group for the hydroxyl function of 2-bromo-3-hydroxypyridine, enabling selective reactions at other positions of the pyridine ring. Accurate characterization of this compound is critical to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical tool for this purpose, offering high sensitivity and detailed structural information.[2] This guide elucidates the mass spectrometric signature of this compound, providing a robust framework for its identification.

Ionization Methodology: Electron Ionization (EI)

For a volatile, thermally stable small molecule like this compound, Electron Ionization (EI) is the preferred method.[3] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), which is sufficient to dislodge a valence electron, creating a positively charged radical ion known as the molecular ion (M•+).[4]

The primary advantages of using 70 eV EI in this context are:

-

Reproducibility: EI mass spectra are highly reproducible and are suitable for comparison with established spectral libraries.[2]

-

Structural Information: The high energy of the electrons induces extensive and predictable fragmentation of the molecular ion. This fragmentation pattern serves as a molecular "fingerprint," providing rich structural information that is crucial for isomeric differentiation and confirmation of the compound's architecture.[3][5]

The Molecular Ion: A Halogen's Tale

The molecular weight of this compound (C₇H₈BrNO₂) is 218.05 g/mol .[6] A key feature in its mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[7]

This results in a characteristic doublet for the molecular ion peak:

-

M•+ peak: at m/z 217 (corresponding to the molecule containing ⁷⁹Br)

-

(M+2)•+ peak: at m/z 219 (corresponding to the molecule containing ⁸¹Br)

The relative intensity of these two peaks will be approximately 1:1, a pattern that is a clear and immediate indicator of the presence of a single bromine atom in the molecule.[8]

Primary Fragmentation Pathways: Deconstructing the Molecule

The energetically unstable molecular ion undergoes a series of predictable cleavage events to form more stable fragment ions. The fragmentation of this compound is dictated by the lability of the methoxymethyl ether linkage and the stability of the resulting fragments.

The most significant fragmentation processes are:

-

α-Cleavage of the Ether: The most characteristic fragmentation of ethers involves cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[9][10] For the MOM group, this involves the cleavage of the O-CH₂ bond, leading to the formation of a highly stable methoxymethyl cation.

-

Loss of Key Radicals: Cleavage events result in the loss of neutral radicals, with the charge being retained by the most stable fragment.

-

Aromatic Ring Stability: The bromopyridine ring itself is relatively stable, meaning that many prominent fragments will retain this core structure.[9]

The proposed fragmentation pathways are visualized below.

Caption: Predicted EI fragmentation pathway for this compound.

Data Interpretation: Key Fragments and Their Significance

A comprehensive interpretation of the mass spectrum relies on identifying the key fragments and relating them back to the parent structure. The following table summarizes the expected prominent ions.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragment Lost | Significance |

| 217 / 219 | [C₇H₈BrNO₂]•+ (Molecular Ion) | - | Confirms molecular weight and the presence of one bromine atom (1:1 isotopic ratio).[7][8] |

| 186 / 188 | [M - •OCH₃]⁺ | •OCH₃ (Methoxy radical) | Indicates the loss of the terminal methyl group from the MOM ether, a common fragmentation for methyl ethers.[11] |

| 172 / 174 | [M - •CH₂OCH₃]⁺ | •CH₂OCH₃ (Methoxymethyl radical) | Cleavage of the bond between the pyridine ring and the ether oxygen. The resulting ion is the 2-bromo-3-oxopyridinium cation. |

| 138 | [M - •Br]⁺ | •Br (Bromine radical) | Loss of the bromine atom. The absence of an isotopic partner confirms the loss of the halogen.[12] |

| 45 | [CH₃OCH₂]⁺ | •C₅H₃BrNO₂ (Bromopyridinoxy radical) | Base Peak Candidate. The highly stable, resonance-stabilized methoxymethyl cation. A hallmark of MOM ethers.[13] |

Experimental Protocol: GC-MS Analysis

This section provides a self-validating, field-proven protocol for the analysis of this compound.

Workflow Overview

Caption: Standard workflow for GC-MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a 1:100 serial dilution in ethyl acetate to achieve a final concentration of 10 µg/mL for analysis.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: 250 °C, Split ratio 50:1.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

Conclusion

The mass spectrometric analysis of this compound is straightforward yet highly informative when approached with a foundational understanding of its structural components. The definitive 1:1 isotopic signature of the molecular ion at m/z 217/219 provides unequivocal evidence of a single bromine atom. The fragmentation pattern is dominated by the cleavage of the methoxymethyl protecting group, with the formation of the stable m/z 45 cation often representing the base peak. This guide provides the necessary framework, from experimental design to spectral interpretation, for scientists to confidently identify and characterize this important synthetic intermediate.

References

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Brown, W. P. (n.d.). Mass spectrum of methoxymethane (dimethyl ether). Doc Brown's Chemistry. Available at: [Link]

-

Ramana, D. V., & Mahalakshmi, P. (2009). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Available at: [Link]

-

Deakin, J., et al. (2020). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-